2,3,4,5-Tetrahydro-1-benzoxepin-7-OL

Description

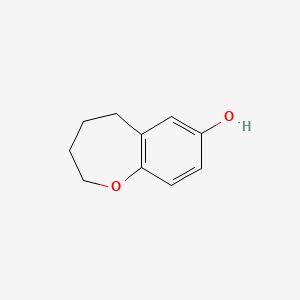

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1-benzoxepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWGVDWUQJTHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC2=C(C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696310 | |

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32337-93-2 | |

| Record name | 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2,3,4,5 Tetrahydro 1 Benzoxepin 7 Ol and Analogues

Retrosynthetic Analysis and Key Disconnections for the Tetrahydrobenzoxepin System

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. wikipedia.orgairitilibrary.com For the 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) system, the analysis aims to simplify the complex structure by identifying logical bond cleavages, known as disconnections.

The primary disconnections for the tetrahydrobenzoxepin core typically involve breaking the bonds that form the seven-membered ring. The most common strategies focus on disconnecting the ether linkage or one of the carbon-carbon bonds within the aliphatic portion of the ring.

Key Disconnections:

C-O Bond Disconnection (Ether Linkage): This is the most intuitive disconnection. Breaking the aryl ether bond leads to a substituted phenol (B47542) and a four-carbon side chain with a reactive functional group (e.g., a halide or a hydroxyl group) that can participate in a cyclization reaction. This approach forms the basis for methods like intramolecular Williamson ether synthesis or Ullmann coupling.

C-C Bond Disconnection: Alternatively, disconnecting a carbon-carbon bond within the saturated portion of the ring can lead to different precursors. For instance, a disconnection at the C4-C5 bond could suggest a strategy involving the cyclization of a precursor already containing the ether linkage, perhaps through an intramolecular Friedel-Crafts type reaction.

These retrosynthetic pathways guide the selection of appropriate starting materials and reaction conditions to achieve the target molecule.

Established Synthetic Routes to the 2,3,4,5-Tetrahydro-1-benzoxepin Core

Several synthetic routes have been established for the construction of the 2,3,4,5-tetrahydro-1-benzoxepin skeleton, each with its own advantages and limitations.

Cyclization Reactions in Benzoxepin Ring Formation

Direct cyclization reactions are a cornerstone in the synthesis of the tetrahydrobenzoxepin ring. These methods often involve the formation of the key ether linkage in the final ring-closing step.

One prominent example is the base-induced ring-closure of isoprenyl terminal epoxides . In this approach, terminal olefins are first converted into epoxides. Subsequent treatment with a base induces an intramolecular cyclization to form the seven-membered benzoxepin ring alongside a six-membered chroman ring. rsc.org Another strategy involves alkaline cyclizations , which can be used to synthesize derivatives like 7-methyl-2,3,4,5-tetrahydro-1-benzoxepin. acs.org

More complex cascade reactions, such as an intramolecular Prins/Friedel–Crafts cyclization , have also been developed. This method treats 3-(2-vinylphenyl)propanals with a Lewis acid like BF₃·Et₂O, initiating a Prins reaction to form a benzyl (B1604629) carbenium ion. This intermediate is then trapped by an electron-rich aromatic compound via a Friedel–Crafts alkylation, yielding 5-aryltetrahydro-5H-benzo scielo.org.mxannulen-7-ols, which are structurally related to the benzoxepin system. beilstein-journals.org

Ullmann-Type Diaryl Ether Synthesis and Subsequent Ring Closure

The Ullmann condensation is a classical method for forming diaryl ethers, which can serve as key intermediates in the synthesis of dibenzoxepines and related structures. scielo.org.mx The reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenol. scielo.org.mxnih.gov Modern variations of this reaction have been developed to be more efficient and proceed under milder conditions.

For the synthesis of the simpler tetrahydrobenzoxepin core, an intramolecular Ullmann-type reaction can be employed. This involves a molecule containing both a phenol and an appropriately positioned alkyl halide. The copper catalyst facilitates the intramolecular etherification to close the seven-membered ring. Recent advancements have introduced more convenient and air-insensitive copper sources, such as CuPF₆, which can be used in place of traditional copper catalysts. cmu.edu Ligand-assisted copper-catalyzed Ullmann-type syntheses, using additives like N,N-dimethylglycine, can also be performed at lower temperatures. organic-chemistry.org

| Reaction Type | Catalyst/Reagents | Key Feature | Reference |

| Classical Ullmann | Copper salts (e.g., CuBr) | High temperatures (100-220 °C) | scielo.org.mx |

| Modern Ullmann | CuPF₆(MeCN)₄, Cs₂CO₃ | Milder conditions, air-insensitive catalyst | cmu.edu |

| Ligand-Assisted Ullmann | CuI, N,N-dimethylglycine | Lower reaction temperatures (90°C) | organic-chemistry.org |

Intramolecular Aromatic Nucleophilic Substitution (SNAr) Strategies

Intramolecular nucleophilic aromatic substitution (SNAr) provides another powerful route to the benzoxepin skeleton. This strategy relies on the presence of an electron-withdrawing group on the aromatic ring, which activates it towards nucleophilic attack.

In a typical SNAr approach to a tetrahydrobenzoxepin, a precursor is designed with a phenoxide nucleophile and an activated aromatic ring containing a leaving group (such as a fluorine or nitro group) ortho to an electron-withdrawing group. The phenoxide attacks the activated ring, displacing the leaving group and forming the seven-membered ether ring. organic-chemistry.org This transition-metal-free reaction can be highly efficient for constructing functionalized benzoxepines. organic-chemistry.org For instance, a cascade reaction involving intermolecular SNAr followed by an intramolecular Knoevenagel condensation has been used to form dibenzo[b,f]oxepine scaffolds. researchgate.net

Knoevenagel Condensation and Cyclization Sequences

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl compound reacts with an active hydrogen compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The initial product is often an α,β-unsaturated ketone, which can then undergo further reactions. wikipedia.org

In the context of benzoxepin synthesis, a Knoevenagel condensation can be part of a domino or cascade reaction sequence. beilstein-journals.org For example, an intermolecular nucleophilic aromatic substitution can be followed by an intramolecular Knoevenagel condensation to construct the dibenzo[b,f]oxepine framework. researchgate.net The Knoevenagel condensation serves to form a carbon-carbon bond that can be a key step in building the cyclic system. The versatility of the active methylene (B1212753) compounds and aldehydes or ketones that can be used makes this a flexible approach for generating diverse structures. mdpi.commdpi.com

| Catalyst Type | Example | Conditions | Reference |

| Weakly Basic Amine | Piperidine | Ethanol (B145695) | wikipedia.org |

| Boric Acid | Boric Acid | Aqueous Ethanol, Room Temperature | mdpi.com |

| Amine Catalysts | Primary and Secondary Amines | Various | sigmaaldrich.com |

Rearrangement Reactions for Benzoxepin Formation

Rearrangement reactions, where the carbon skeleton of a molecule is reorganized, can also be exploited for the synthesis of benzoxepin systems. These reactions often proceed through unique intermediates and can provide access to complex structures from relatively simple starting materials.

While specific examples leading directly to 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL are less common in the literature, various rearrangement reactions are known to produce related cyclic ether systems. For instance, the Benzilic Acid Rearrangement , which converts 1,2-diketones to α-hydroxy carboxylic acids, can be used in sequences leading to ring contraction, a process that could be adapted for benzoxepin synthesis. wiley-vch.delibretexts.orgberhamporegirlscollege.ac.in Other rearrangements, such as the Pinacol Rearrangement or the Wagner-Meerwein Rearrangement , involve the migration of an alkyl or aryl group to an adjacent carbocation, leading to skeletal reorganization. berhamporegirlscollege.ac.in The Wolff Rearrangement can be used for ring expansion, which is a conceptually direct way to form a seven-membered ring from a six-membered precursor. libretexts.org These classical rearrangement reactions offer potential, though less explored, pathways to the benzoxepin core.

Chemo- and Stereoselective Synthesis of this compound Derivatives

The precise control over the three-dimensional arrangement of atoms in a molecule is paramount in the synthesis of biologically active compounds. Chemo- and stereoselective methods are therefore crucial in constructing the specific isomers of this compound derivatives that exhibit desired pharmacological activities. nih.gov

Control of Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity is a significant challenge in the synthesis of benzoxepin derivatives. The seven-membered ring of the benzoxepin core can adopt multiple conformations, making stereocontrol difficult. Researchers have employed various strategies to influence the stereochemical outcome of reactions. Substrate-controlled methods, where the existing stereocenters in the starting material direct the formation of new ones, have been utilized. Additionally, reagent-controlled approaches, involving the use of chiral reagents to induce stereoselectivity, have proven effective. For instance, asymmetric reduction of a ketone precursor to this compound can be achieved with high enantiomeric excess using chiral reducing agents.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.combath.ac.uk Once the desired stereochemistry is established, the auxiliary can be removed. In the synthesis of benzoxepin analogues, chiral auxiliaries attached to a precursor molecule can effectively control the facial selectivity of key bond-forming reactions, leading to the desired diastereomer. nih.gov

Asymmetric catalysis, on the other hand, utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. bath.ac.uk Chiral catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound derivatives, chiral catalysts have been instrumental in achieving high enantioselectivity in reactions such as asymmetric hydrogenation and cyclization.

| Strategy | Key Feature | Example Application in Benzoxepin Synthesis |

| Chiral Auxiliaries | Temporarily attached chiral group to guide stereochemistry. sigmaaldrich.com | A chiral oxazolidinone auxiliary can be used to direct the alkylation of a precursor, establishing a key stereocenter before cyclization to form the benzoxepin ring. nih.gov |

| Chiral Catalysts | A chiral substance that accelerates a reaction to favor one enantiomer. | Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands can catalyze the asymmetric hydrogenation of a double bond in a benzoxepin precursor, yielding a product with high enantiomeric purity. |

Advanced Synthetic Methodologies

To enhance the efficiency and practicality of synthesizing this compound and its analogues, chemists have developed advanced synthetic strategies that streamline reaction sequences and expand the accessible chemical space.

One-Pot and Multicomponent Reaction Approaches

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. ijcrt.org Similarly, multicomponent reactions (MCRs), in which three or more starting materials react to form a product in a single step, are highly convergent and atom-economical. nih.govresearchgate.net These approaches have been successfully applied to the synthesis of benzoxepin and related heterocyclic systems. For example, a one-pot sequence could involve an initial alkylation followed by an intramolecular cyclization to form the benzoxepin ring system, avoiding the need for purification of the intermediate.

Metal-Catalyzed Coupling Reactions in Benzoxepin Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. psu.edu In the context of benzoxepin synthesis, these reactions are pivotal for constructing the core structure and for introducing diverse substituents. thieme-connect.de Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are frequently employed to form the biaryl linkage or to append side chains to the benzoxepin scaffold. beilstein-journals.org For instance, a Suzuki coupling reaction can be used to connect an appropriately functionalized phenol with a boronic acid derivative, which can then undergo cyclization to form the seven-membered ring.

| Reaction Type | Catalyst/Reagents | Bond Formed | Relevance to Benzoxepin Synthesis |

| Suzuki Coupling | Palladium catalyst, base | C-C (Aryl-Aryl) | Formation of the biaryl precursor to the benzoxepin ring. |

| Heck Coupling | Palladium catalyst, base | C-C (Aryl-Vinyl) | Introduction of vinyl groups for further functionalization. |

| Sonogashira Coupling | Palladium and Copper catalysts | C-C (Aryl-Alkynyl) | Elaboration of the benzoxepin scaffold with alkynyl moieties. |

| Buchwald-Hartwig Amination | Palladium catalyst, base | C-N (Aryl-Amine) | Synthesis of amino-substituted benzoxepin analogues. |

Green Chemistry Principles in Benzoxepin Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound is an area of growing importance. This includes the use of environmentally benign solvents, the development of catalytic reactions to minimize waste, and the design of more atom-economical synthetic routes. rsc.org For instance, employing water as a solvent or developing solvent-free reaction conditions can significantly reduce the environmental impact of a synthesis. researchgate.net Furthermore, the use of biocatalysts, such as enzymes, can offer highly selective transformations under mild conditions, aligning with the goals of green chemistry.

Utilization of Sustainable Reagents and Solvents

Modern synthetic approaches prioritize the use of environmentally benign reagents and solvents to minimize hazardous waste. The reduction of solvent use is a primary goal in green chemistry, as solvents often constitute the largest proportion of material in a chemical process. scienceopen.com For the synthesis of heterocyclic structures analogous to benzoxepins, significant strides have been made in adopting greener alternatives.

One strategy involves the use of deep eutectic solvents (DES) or ionic liquids (ILs), which are non-volatile and can often be recycled. mdpi.com For instance, the synthesis of benzoxazole (B165842) derivatives has been successfully carried out in DES, demonstrating the potential for these solvent systems in related heterocyclic syntheses. mdpi.com Another approach is the use of heterogeneous catalysts, such as zinc oxide nanoparticles (ZnONP), which can be easily recovered and reused, reducing waste and often allowing for reactions in more benign solvents like ethanol. mdpi.com Solvent-free, or neat, reaction conditions represent an ideal scenario, and multicomponent reactions under such conditions have been shown to be highly effective for producing various heterocyclic compounds. mdpi.com

| Sustainable Alternative | Example Application | Key Advantages | Potential for Benzoxepin Synthesis |

|---|---|---|---|

| Deep Eutectic Solvents (DES) | Synthesis of benzoxazole derivatives mdpi.com | Low volatility, recyclability, often biodegradable | Applicable for cyclization and functionalization steps, replacing volatile organic compounds (VOCs). |

| Nanoparticle Catalysis (e.g., ZnONP) | Synthesis of Schiff bases in ethanol mdpi.com | High efficiency, reusability, mild reaction conditions | Could catalyze key bond-forming reactions, such as etherification or cyclization, under greener conditions. |

| Solvent-Free Conditions | Multicomponent synthesis of 2-hydroxypyridines mdpi.com | Eliminates solvent waste, high atom economy, often reduced reaction times | Ideal for condensation or cyclization steps where reactants can be mixed directly, potentially with heating. |

| Bio-based Solvents (e.g., Ethanol) | Catalyst-mediated synthesis of Schiff bases mdpi.com | Renewable source, lower toxicity than many conventional solvents | A preferable solvent for various steps, provided reactant and reagent solubility is adequate. |

Energy Efficiency and Waste Minimization in Synthetic Protocols

Energy efficiency and the reduction of waste are central tenets of sustainable synthesis. Methodologies that decrease reaction times, lower energy consumption, and reduce the number of synthetic steps are highly valued. One-pot and multicomponent reactions are particularly effective in minimizing waste, as they combine several transformations into a single operation, thereby avoiding the need for isolating and purifying intermediates. mdpi.com

The use of alternative energy sources, such as microwave irradiation and ultrasound, has proven effective in accelerating reaction rates and improving yields, often under solvent-free conditions. For example, microwave-assisted synthesis of benzoxazole derivatives has been achieved in minutes with high yields, a significant improvement over conventional heating methods. mdpi.com Similarly, ultrasound-assisted reactions can enhance mass transfer and accelerate reaction rates, contributing to a more energy-efficient process. frontiersin.org

| Method | Typical Reaction Time | Energy Input | Key Benefits for Waste Minimization |

|---|---|---|---|

| Conventional Heating | Hours to Days | High (prolonged heating) | Standard, widely applicable. |

| Microwave-Assisted Synthesis | Minutes mdpi.com | Lower (rapid, targeted heating) | Reduces side reactions and byproduct formation, leading to cleaner products and less purification waste. mdpi.com |

| Ultrasound-Assisted Synthesis | Minutes to Hours frontiersin.org | Moderate (mechanical energy) | Improves reaction rates and yields, often at lower temperatures than conventional heating. frontiersin.org |

| Mechanochemical Synthesis (Ball Milling) | Minutes mdpi.com | Moderate (mechanical energy) | Often performed solvent-free, directly reducing solvent waste. mdpi.com |

Flow Chemistry Applications for Enhanced Sustainability

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, particularly in terms of safety, scalability, and sustainability. thieme-connect.dewiley-vch.de By conducting reactions in a continuously flowing stream through a reactor, flow systems allow for precise control over parameters like temperature, pressure, and reaction time. This enhanced control often leads to higher yields, improved selectivity, and the ability to safely handle hazardous reagents or unstable intermediates by generating them in situ and consuming them immediately. wiley-vch.de

The telescoping of multiple reaction steps into a single continuous process eliminates the need for intermediate workups and purifications, significantly reducing solvent usage and waste generation. thieme-connect.de While specific flow syntheses for this compound are not extensively documented, the principles have been applied to a wide range of active pharmaceutical ingredients (APIs). thieme-connect.denih.gov A potential flow process for a benzoxepin analogue could involve an initial cyclization reaction in one reactor module, followed by in-line purification, and subsequent functionalization in a second reactor, demonstrating an efficient and sustainable end-to-end production. thieme-connect.de

Functionalization and Derivatization Strategies of this compound

The functionalization of the this compound scaffold is crucial for creating analogues with diverse properties. Strategies focus on modifying the molecule at three key regions: introducing new groups to the benzene (B151609) ring, transforming the hydroxyl group at position 7, and altering the tetrahydro-oxepin ring.

Regioselective Introduction of Additional Functional Groups

The phenolic hydroxyl group at position 7 is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. This inherent reactivity allows for the regioselective introduction of new functional groups onto the benzene ring, primarily at the C6 and C8 positions (ortho to the hydroxyl group). The direct C-H functionalization of free phenols is a field of active research, aiming to add substituents without the need for pre-functionalization or protecting groups. nih.gov

Challenges in the direct functionalization of phenols include the nucleophilicity of the hydroxyl group itself and the high reactivity at the ortho and para positions, which can sometimes reduce selectivity. nih.gov However, various methods have been developed to achieve regioselective arylation, alkylation, and thiolation of phenols, which could be applied to the benzoxepin scaffold. nih.gov For example, electrochemical oxidation methods have been used for the regioselective C-H arylation of phenols under metal-free conditions. nih.gov

| Reaction Type | Reagents/Conditions | Position of Functionalization | Introduced Group |

|---|---|---|---|

| Friedel-Crafts Alkylation/Acylation | Alkyl/Acyl Halide, Lewis Acid | C6, C8 | Alkyl or Acyl group |

| Halogenation | NBS, NCS, Br2 | C6, C8 | Bromo or Chloro group |

| Nitration | HNO3/H2SO4 (mild conditions) | C6, C8 | Nitro group |

| Directed C-H Arylation | Arylating agent, transition metal catalyst or electrochemistry nih.gov | C6 (ortho-directing effect) | Aryl group nih.gov |

Transformation of the Hydroxyl Moiety at Position 7

The hydroxyl group at position 7 is a versatile handle for derivatization. Its transformation into other functional groups can significantly alter the molecule's physicochemical properties. Common strategies involve converting the hydroxyl group into ethers, esters, or replacing it entirely. nih.govresearchgate.net

Conversion to a better leaving group, such as a tosylate or mesylate, is a common first step for subsequent nucleophilic substitution reactions. nih.gov This allows for the introduction of a wide variety of functionalities, including azides, which are useful for "click chemistry," or halides. nih.gov Direct conversion to halides can also be achieved using reagents like phosphorus halides, although milder, more selective methods are often preferred. nih.gov

| Transformation | Typical Reagents | Resulting Functional Group | Notes |

|---|---|---|---|

| Etherification (Williamson) | Base (e.g., K2CO3), Alkyl Halide | Ether (-OR) | A common method to introduce alkyl chains. |

| Esterification | Acyl Chloride or Anhydride, Base | Ester (-OCOR) | Often used to modify polarity and biological activity. |

| Conversion to Leaving Group | Tosyl Chloride (TsCl), Pyridine | Tosylate (-OTs) | Activates the position for nucleophilic substitution. nih.gov |

| Conversion to Azide | 1. TsCl; 2. Sodium Azide (NaN3) | Azide (-N3) | Provides a handle for bioorthogonal conjugation. nih.gov |

| Conversion to Halide | Phosphorus Tribromide (PBr3) | Halide (-Br) | Requires careful control to avoid side reactions. nih.gov |

Modification of the Benzene Ring and Tetrahydro-Oxepin Ring

Beyond the direct influence of the 7-hydroxyl group, modifications can be made to both the aromatic and heterocyclic rings. For the benzene ring, once other substituents are in place, further electrophilic substitutions will be governed by the combined directing effects of all groups present.

The tetrahydro-oxepin ring offers different possibilities for modification. The benzylic position (C5) is potentially susceptible to oxidation. Furthermore, studies on the metabolism of related benzoxepin structures have shown that the oxepin (B1234782) ring can undergo epoxidation and subsequent ring-opening reactions, a pathway that could potentially be exploited synthetically to create novel derivatives. nih.gov While the saturated tetrahydro-oxepin ring is generally more stable than its unsaturated counterpart, selective oxidation or radical-based reactions could introduce functionality. Dehydration of related 3-hydroxy-tetrahydro-1-benzoxepins has been shown to furnish dihydro- nih.govbenzoxepins, indicating that elimination reactions can be used to introduce unsaturation into the seven-membered ring. rsc.org

Structure Activity Relationship Sar and Mechanistic Studies of 2,3,4,5 Tetrahydro 1 Benzoxepin 7 Ol Derivatives

Elucidating the Influence of Substitution Patterns on Biological Activity

The systematic modification of the benzoxepin core has revealed that even minor chemical alterations can lead to significant changes in pharmacological outcomes. The nature, position, and orientation of various substituents dictate the molecule's interaction with its biological target.

The hydroxyl (-OH) group is a critical pharmacophore in many active molecules, primarily due to its ability to act as both a hydrogen bond donor and acceptor. Its contribution to the biological activity of a compound is highly dependent on its position on the molecular scaffold. researchgate.netmdpi.com The antioxidant capacity of flavonoids, for example, is not merely proportional to the number of hydroxyl groups, but is significantly influenced by their relative positions, which affects electron-donating capacity and the stabilization of the molecule. researchgate.net Studies on other polyhydroxy compounds have similarly shown that the chemical reactivity and biological role of a hydroxyl group are dictated by its specific location within the molecule. nih.govrsc.org

In the context of benzoxepin derivatives, the precise placement of the hydroxyl group on the aromatic ring is a key determinant of efficacy and selectivity. Altering its position can change the molecule's ability to fit into a specific binding pocket of a target protein, such as an enzyme or receptor. Stereochemistry—the specific three-dimensional arrangement of the atoms—adds another layer of complexity. Chiral centers within the benzoxepin structure or its side chains mean that different enantiomers (mirror-image isomers) can exhibit vastly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may be completely inactive or even interact with a different target, leading to off-target effects.

The addition of various aromatic and aliphatic groups to the 2,3,4,5-tetrahydro-1-benzoxepin (B8777539) scaffold has been a key strategy in developing analogues with diverse pharmacological profiles, including anticancer and anti-implantation activities. tandfonline.comresearchgate.net Research into benzoxepin-based combretastatin (B1194345) analogues has shown that substitutions on the scaffold are critical for their antiproliferative activity against cancer cell lines. tandfonline.com

For instance, a series of 4,5-diarylbenzoxepins were synthesized as rigid analogues of combretastatin A-4 to inhibit tubulin polymerization. The study found that the substitution pattern on the aryl rings significantly influenced cytotoxicity. The compound 5-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-2,3-dihydro-benzoxepine was identified as the most potent derivative against the MCF-7 breast cancer cell line, highlighting the importance of specific methoxy (B1213986) and hydroxy substitutions on the phenyl rings for biological activity. tandfonline.com

Similarly, studies on 5-substituted 2,3,4,5-tetrahydro-1-benzoxepine derivatives have identified compounds with significant anti-implantation activity. researchgate.net The introduction of different substituents at the 5-position of the benzoxepin ring led to varying levels of efficacy in preventing implantation in animal models. This demonstrates that both the size and electronic nature of aliphatic and aromatic substituents can modulate the pharmacological profile of the parent compound.

| Compound Class | Substitution Pattern | Biological Activity Noted | Key Finding |

|---|---|---|---|

| 4,5-Diarylbenzoxepins | 5-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl) | Antiproliferative (Anticancer) | Specific hydroxyl and methoxy group placement on aryl substituents enhances cytotoxicity against MCF-7 cells. tandfonline.com |

| 5-Substituted Tetrahydro-1-benzoxepines | Varying substituents at the 5-position | Anti-implantation | The nature of the substituent at the 5-position directly modulates the compound's efficacy in preventing implantation. researchgate.net |

The incorporation of side chains containing heteroatoms, particularly nitrogen, is a well-established method for enhancing the pharmacological properties of a lead compound. Basic nitrogen-containing groups like amino, morpholino, and piperidinyl can improve aqueous solubility and provide a protonatable site that can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a target's binding site.

In the development of ligands for the N-methyl-D-aspartate (NMDA) receptor, analogues based on a seven-membered ring system, such as tetrahydro-1H-3-benzazepines, have been systematically modified with various side chains. nih.govnih.gov These studies have shown that the nature of the side chain is critical for binding affinity and selectivity. For example, the introduction of a 4-phenylbutyl side chain at the 3-position of the benzazepine ring yielded compounds with high affinity for the GluN2B subunit of the NMDA receptor. nih.gov Further modification of this side chain, such as fluorination, demonstrated that subtle electronic changes could fine-tune this affinity. nih.gov

While these examples are from the closely related benzazepine series, the principles are directly applicable to the 2,3,4,5-tetrahydro-1-benzoxepin scaffold. Attaching heteroatomic side chains to the benzoxepin core can be used to probe interactions with specific biological targets and optimize the molecule's drug-like properties. Structure-activity relationship studies on 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives identified potent and selective inhibitors of human neuronal nitric oxide synthase based on the basic amine side chains attached to the ring system.

| Heteroatomic Side Chain | Potential Role | Example of Effect (in related scaffolds) |

|---|---|---|

| Amino Groups | Can act as a hydrogen bond donor/acceptor and form ionic bonds when protonated. | Improves binding affinity to receptors with acidic amino acid residues in the active site. |

| Morpholino/Piperidinyl Groups | Can improve pharmacokinetic properties and provide specific steric bulk to orient the molecule in a binding pocket. | Modifies receptor selectivity and affinity, as seen in the development of NMDA and σ1 receptor antagonists. nih.gov |

Conformational Preferences of the Seven-Membered Ring and Their Correlation with Biological Activity

The specific conformation that a benzoxepin derivative adopts can influence the spatial orientation of its substituents. A substituent in an "axial" position points in a different direction than one in an "equatorial" position, which can dramatically affect the molecule's ability to bind to a receptor. Research on conformationally restricted analogues of the related benzazepine scaffold has provided direct evidence for this principle. nih.gov In one study, the flexible benzazepine ring was incorporated into a rigid, multi-ring system to lock the orientation of a key phenyl substituent. It was found that compounds where the substituent was fixed in an equatorial orientation had significantly higher affinity and selectivity for the dopamine (B1211576) D1 receptor compared to isomers where the substituent was in a more axial-like position. nih.gov

Mechanistic Insights into the Biological Action of Benzoxepin Analogues

Beyond identifying what a molecule does, SAR studies aim to uncover how it works at a molecular level. This involves elucidating the mechanism of action, which can include the inhibition of specific enzymes, the modulation of receptor activity, or the disruption of protein-protein interactions. For benzoxepin analogues, a primary mechanism of action that has been explored is enzyme inhibition. tandfonline.com

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. omicsonline.org The study of enzyme kinetics is fundamental to characterizing the mechanism of inhibition and quantifying an inhibitor's potency. There are several distinct modes of reversible enzyme inhibition, each affecting the enzyme's kinetic parameters—the maximum reaction rate (Vmax) and the Michaelis constant (Km)—in a unique way. teachmephysiology.commit.edu

Competitive Inhibition: The inhibitor resembles the substrate and binds to the same active site. It competes directly with the substrate. In this mode, the Vmax remains unchanged, but the apparent Km is increased. The inhibition can be overcome by increasing the substrate concentration. libretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its efficiency. In pure non-competitive inhibition, the inhibitor reduces the Vmax but does not affect the Km. libretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This mode of inhibition reduces both the Vmax and the Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, typically with different affinities. Mixed inhibitors affect both Vmax and Km.

Determining the mode of inhibition involves measuring enzyme activity at various substrate and inhibitor concentrations and analyzing the data, often using graphical methods like the Lineweaver-Burk plot. The inhibitor constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition, is a key measure of an inhibitor's potency. A lower Ki value indicates a more potent inhibitor.

For benzoxepin analogues that act as antiproliferative agents, one of the identified mechanisms is the inhibition of tubulin polymerization. tandfonline.com By characterizing the kinetics of this interaction, researchers can determine whether the compounds compete with natural ligands (like colchicine) for a binding site and can quantify their inhibitory potency, providing crucial insights into their molecular mechanism of action.

| Inhibition Mode | Effect on Vmax | Effect on Km | Description of Mechanism |

|---|---|---|---|

| Competitive | Unchanged | Increases | Inhibitor binds to the active site, competing with the substrate. teachmephysiology.com |

| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site on the enzyme, altering its conformation and reducing activity. libretexts.org |

| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. mit.edu |

| Mixed | Decreases | Varies (Increases or Decreases) | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. |

Characterization of Receptor Binding Affinity and Selectivity

Research into derivatives of the structurally related 2,3,4,5-tetrahydro-1H-3-benzazepine scaffold has revealed compounds with high affinity and selectivity for various central nervous system receptors. These findings are crucial for understanding how modifications to the core structure influence receptor interaction.

For instance, a series of 2,3,4,5-tetrahydro-1H-3-benzazepine analogues were synthesized and evaluated for their potential as imaging agents for the GluN2B subunits of the N-methyl-d-aspartate (NMDA) receptor. nih.gov In vitro competition binding assays demonstrated that these compounds could bind with high affinity to the target receptor. The selectivity of these compounds was also a key focus, with assessments against sigma-1 (σ1) and sigma-2 (σ2) receptors to ensure specific targeting of the GluN2B subunit. nih.gov One promising radiolabeled tracer, [¹⁸F]PF-NB1, emerged from this research, showing excellent specificity for GluN2B-rich regions of the brain. nih.gov

Similarly, other research efforts have identified 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives with high affinity for dopamine receptors. nih.govresearchgate.net One study successfully developed a derivative with a high affinity for the dopamine D3 receptor (pKi of 8.4) and a remarkable 130-fold selectivity over the closely related D2 receptor. nih.govresearchgate.net This high degree of selectivity is a critical attribute for developing therapeutic agents with fewer side effects.

Further studies on 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have shown significant affinity for both the serotonin (B10506) 5-HT1A receptor and the alpha 2-adrenoceptor. nih.gov Several of these bridged derivatives displayed 5-HT1A receptor affinity that was comparable to or even greater than the established 5-HT1A ligand, buspirone (B1668070). nih.gov

The binding affinities for some of these exemplary benzazepine derivatives are summarized in the table below.

| Compound Class | Target Receptor | Binding Affinity (pKi) | Selectivity Highlights |

| 2,3,4,5-Tetrahydro-1H-3-benzazepine Analogue | Dopamine D3 | 8.4 | 130-fold selective over Dopamine D2 receptor nih.govresearchgate.net |

| 1,9-Alkano-bridged 2,3,4,5-Tetrahydro-1H-3-benzazepine | 5-HT1A | 7.9 - 8.2 | Higher affinity than buspirone in some cases nih.gov |

| 1,9-Alkano-bridged 2,3,4,5-Tetrahydro-1H-3-benzazepine | α2-Adrenoceptor | ~8.1 | High affinity for both α2-adrenoceptor and 5-HT1A nih.gov |

These data from closely related heterocyclic compounds underscore the therapeutic potential of the broader tetrahydro-benzoxepine and benzazepine structural classes. The specific affinities and selectivities can be finely tuned through chemical modifications, suggesting that derivatives of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL could also be developed to target specific receptors with high precision.

Modulation of Cellular Signaling Pathways and Processes

Upon binding to a receptor, a compound can trigger a cascade of intracellular events known as cellular signaling. These pathways ultimately determine the physiological response to the drug. Studies on analogues of this compound have provided evidence of their ability to modulate such pathways.

For example, the dopaminergic activity of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a dopamine receptor agonist, has been linked to its effects on adenylyl cyclase metabolism. nih.gov Adenylyl cyclase is a critical enzyme that synthesizes cyclic AMP (cAMP), a ubiquitous second messenger that plays a vital role in numerous cellular processes. By modulating the activity of this enzyme, benzazepine derivatives can influence signaling pathways that are crucial for neuronal function. The interaction with dopamine receptors and the subsequent impact on cAMP levels is a well-established mechanism for many dopaminergic drugs. nih.gov

Stereochemical Implications for Receptor Binding and Therapeutic Potency

Many complex organic molecules, including this compound and its derivatives, are chiral. This means they can exist in two non-superimposable mirror-image forms, known as enantiomers (labeled as R and S). The specific three-dimensional arrangement of atoms in each enantiomer can lead to significant differences in how they interact with chiral biological targets like receptors.

A landmark study on the enantiomers of the dopamine receptor agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine clearly demonstrated the profound impact of stereochemistry on pharmacological activity. nih.gov The researchers successfully separated the R and S enantiomers and tested their activity in various in vitro and in vivo assays. nih.gov

The results were unequivocal: the dopaminergic activity was found to reside almost exclusively in the R-enantiomer. nih.gov The S-enantiomer was largely inactive. This finding strongly suggests that the dopamine receptor has a specific, chirally-defined binding site. The R-enantiomer can orient its substituents—specifically the 1-phenyl group—in a way that allows for a precise and effective interaction with this site, leading to receptor activation. In contrast, the S-enantiomer cannot achieve this optimal fit. nih.gov

Further analysis suggested that the active R-enantiomer binds to the dopamine receptor in a conformation where the key functional groups (the catecholic hydroxyls and the basic nitrogen) are positioned at a maximal or near-maximal separation. nih.gov This stereochemical and conformational specificity is a critical factor in determining the therapeutic potency of such compounds. These findings emphasize the importance of considering stereochemistry in the design and development of drugs based on the benzoxepine (B8326511) or benzazepine scaffold.

Similarly, stereochemistry was found to be important for the binding of 1,9-alkano-bridged benzazepines to the 5-HT1A receptor. The S-enantiomer of one compound, (S)-4c, showed a higher affinity (pKi of 8.2) for the 5-HT1A receptor compared to its corresponding R-isomer (pKi of 7.7). nih.gov

Biological and Pharmacological Activities of 2,3,4,5 Tetrahydro 1 Benzoxepin 7 Ol Analogues

Anti-inflammatory and Antioxidant Efficacy

Analogues of 2,3,4,5-tetrahydro-1-benzoxepin-7-ol have been investigated for their potential to mitigate inflammatory processes and counteract oxidative stress, which are underlying factors in numerous chronic diseases.

The anti-inflammatory properties of benzoxepane derivatives, which are structurally related to tetrahydro-1-benzoxepins, have been demonstrated. Certain benzoxepane derivatives have been shown to be effective in in-vitro models with low toxicity. In animal models, these compounds have been observed to lessen sickness behavior by exerting anti-inflammatory effects in mice with lipopolysaccharide (LPS)-induced neuroinflammation. They have also been found to reduce cerebral ischemic injury in rats by targeting neuroinflammation. The mechanism of action for some of these derivatives involves the inhibition of PKM2-mediated glycolysis and NLRP3 inflammasome activation, identifying PKM2 as a novel target for neuroinflammation nih.govresearchgate.net. For instance, a hit compound from a series of synthesized benzoxepane derivatives demonstrated an IC50 of 5.2 μM for the inhibition of TNF-α release in LPS-stimulated RAW264.7 macrophage cells researchgate.net.

The antioxidant capacity of phenolic compounds, a key structural feature of this compound, is well-documented. The evaluation of antioxidant activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govresearchgate.netmdpi.comcabidigitallibrary.orgopenagrar.de. While specific IC50 values for direct analogues of this compound are not extensively reported in the available literature, the phenolic hydroxyl group is anticipated to confer significant radical scavenging properties. For context, other classes of phenolic compounds have demonstrated potent antioxidant activity in these assays nih.govcabidigitallibrary.org.

Table 1: Anti-inflammatory Activity of a Benzoxepane Analogue

| Compound | Assay | Cell Line | IC50 (µM) |

|---|---|---|---|

| Benzoxepane Derivative (10i) | TNF-α release inhibition | RAW264.7 | 5.2 researchgate.net |

Neuropharmacological Activities and Central Nervous System (CNS) Effects

The structural framework of this compound is related to various heterocyclic compounds that have shown significant effects on the central nervous system, including anxiolytic, antidepressant, and neuroprotective activities.

Anxiolytic and Antidepressant Potential

The anxiolytic potential of compounds structurally related to the tetrahydro-1-benzoxepin core has been explored using behavioral models such as the elevated plus-maze (EPM) test. In this test, an increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. For instance, derivatives of 2,3,4,5-tetrahydro mdpi.comnih.govdiazepino[1,2-a]benzimidazole have been evaluated for their anti-anxiety properties mdpi.com. While direct data on this compound analogues is limited, studies on related benzodiazepine derivatives have shown significant anxiolytic effects in the EPM test researchgate.netnih.govpsicothema.comresearchgate.netnih.gov.

The antidepressant-like activity of related compounds has been assessed using models like the forced swim test (FST), where a reduction in immobility time suggests an antidepressant effect mdpi.comresearchgate.netnih.govresearchgate.netyoutube.com. Synthesized benzodiazepine analogues have demonstrated a significant decrease in the immobility time of mice in the FST mdpi.com. For example, a chloro-substituted benzodiazepine derivative reduced immobility time to 80.81 ± 1.14 seconds at a dose of 1.25 mg/kg, compared to a control time of 177.24 ± 1.82 seconds mdpi.com.

Table 2: Antidepressant-like Activity of a Benzodiazepine Analogue in the Forced Swim Test

| Compound | Dose (mg/kg) | Immobility Time (seconds) |

|---|---|---|

| Control | - | 177.24 ± 1.82 mdpi.com |

| Chloro-substituted benzodiazepine | 1.25 | 80.81 ± 1.14 mdpi.com |

| Chloro-substituted benzodiazepine | 2.5 | 75.68 ± 3.73 mdpi.com |

| Diazepam (Standard) | - | 70.13 ± 4.12 mdpi.com |

| Imipramine (Standard) | - | 65.45 ± 2.81 mdpi.com |

Neuroprotective Properties

The potential of this compound analogues to protect neuronal cells from damage is an area of growing interest. Structurally related benzoxepane derivatives have been identified as potential anti-neuroinflammatory agents for conditions like ischemic stroke nih.gov. One such derivative was found to ameliorate cerebral ischemic injury in rats by exerting anti-neuroinflammatory effects nih.gov. Furthermore, benzodiazepinone derivatives have been shown to protect human neuronal cell lines from endoplasmic reticulum (ER) stress-mediated cell death, a process implicated in many neurodegenerative diseases nih.gov. These compounds were found to inhibit the activation of stress kinases such as p38 and JNK nih.gov. While these are not direct analogues, they highlight the potential of the broader class of benzofused heterocyclic compounds in neuroprotection xiahepublishing.comresearchgate.net.

Anticancer and Antiproliferative Activities against Specific Cell Lines

Several classes of compounds with structural similarities to this compound have been evaluated for their ability to inhibit the growth of cancer cells. The human breast adenocarcinoma cell line (MCF-7) and the human hepatocellular carcinoma cell line (HepG2) are commonly used to screen for anticancer activity.

Table 3: Antiproliferative Activity of Structurally Related Compounds against Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

|---|---|---|

| Tetrahydrobenzo[b]thiophene derivative (15) | HepG2 | 2.85 ± 0.17 ekb.eg |

| Tetrahydrobenzo[b]thiophene derivative (15) | MCF-7 | 3.5 ± 0.26 ekb.eg |

| 5-Fluorouracil (Standard) | HepG2 | 8.15 ± 0.61 ekb.eg |

| 5-Fluorouracil (Standard) | MCF-7 | 7.76 ± 0.46 ekb.eg |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 jksus.org |

| Cisplatin (Standard) | HepG2 | 37.32 jksus.org |

| Chalcone-thienopyrimidine derivative (3b) | HepG2 | More potent than 5-FU nih.gov |

| Chalcone-thienopyrimidine derivative (3g) | MCF-7 | More potent than 5-FU nih.gov |

Antifungal and Antiviral Properties, including Anti-Influenza A Virus Activity

Analogues of this compound have shown promise as antimicrobial agents, with documented activity against both fungi and viruses.

In terms of antifungal properties, while specific studies on this compound analogues are limited, related benzoxazole (B165842) derivatives have demonstrated activity against Candida species.

The antiviral potential of this chemical class is highlighted by research on dibenzoxepine-based derivatives as anti-influenza agents. These compounds have been developed through the structural optimization of baloxavir, a known PA inhibitor nih.gov. Certain derivatives have demonstrated excellent activity against influenza A (H3N2) and favorable activity against influenza B nih.gov. For example, the lead compound ATV03 exhibited an EC50 of 0.78 ± 0.10 nM against influenza A (H3N2) nih.gov. The mechanism of action for these compounds involves the inhibition of the PA protein, which is essential for influenza virus replication nih.govrjpbr.comnih.gov.

Table 4: Anti-Influenza Virus Activity of Dibenzoxepine-Based Analogues

| Compound | Virus Strain | EC50 (nM) | Selectivity Index (SI) |

|---|---|---|---|

| ATV03 | Influenza A (H3N2) | 0.78 ± 0.10 nih.gov | > 64103 nih.gov |

| ATV07 | Influenza A (H3N2) | 0.78 ± 0.01 nih.gov | 31603 nih.gov |

| ATV03 | Influenza B | 2.02 ± 0.40 nih.gov | - |

| ATV07 | Influenza B | 2.32 ± 0.29 nih.gov | - |

Specific Target Modulation and Receptor Interactions

The pharmacological effects of this compound analogues are often mediated by their interaction with specific biological targets, including neurotransmitter receptors.

Structurally related benzazepine analogues have been extensively studied for their affinity for dopamine (B1211576) and serotonin (B10506) receptors. For example, certain (+/-)-(N-alkylamino)benzazepine analogues have been identified as novel dopamine D1 receptor antagonists nih.gov. One such compound, (+/-)-7-chloro-8-hydroxy-3-[6-(N,N-dimethylamino)-hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (15), displayed a high affinity for the D1 receptor with a Ki value of 49.3 nM and was selective over D2, 5-HT2a, and 5-HT2c receptors nih.gov. The binding affinities of various dopamine receptor agonists for D2 and D3 receptors have also been compared, with some ergoline derivatives showing high affinity for the D2 receptor nih.gov.

With regard to serotonin receptors, various ligands have been identified with affinity for different subtypes. For instance, some 1,3,5-triazine derivatives have shown a high affinity for the 5-HT6 receptor, with Ki values in the nanomolar range, and selectivity over 5-HT1A, 5-HT2A, 5-HT7b, and dopaminergic D2L receptors researchgate.netnih.govresearchgate.netacnp.org. The affinity of compounds for these receptors is crucial for their potential therapeutic applications in CNS disorders.

Table 5: Receptor Binding Affinities of Structurally Related Analogues

| Compound Class | Receptor | Ki (nM) |

|---|---|---|

| (+/-)-(N-Alkylamino)benzazepine (15) | Dopamine D1 | 49.3 nih.gov |

| Cabergoline | Dopamine D2 | 0.61 nih.gov |

| Pramipexole | Dopamine D3 | 0.97 nih.gov |

| 1,3,5-Triazine derivative (4) | Serotonin 5-HT6 | 11 researchgate.net |

| 1,3,5-Triazine derivative (1) | Serotonin 5-HT2A | 272 researchgate.net |

Acyl-CoA Cholesterol O-Acyl Transferase (ACAT) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is an enzyme responsible for the esterification of cholesterol, a process implicated in the development of atherosclerosis. drugbank.com Inhibition of ACAT is therefore considered a potential therapeutic strategy for managing this condition. drugbank.com Research into compounds with a dibenz[b,e]oxepin core, which is structurally related to the 1-benzoxepin structure, has identified potent ACAT inhibitors.

| Compound | In Vitro Activity (IC50) | In Vivo Activity |

|---|---|---|

| 2-bromo-N-(2,6-diisopropylphenyl)-6,11-dihydrodibenz-[b,e]oxepin-11-carboxamide | 23 nM (rabbit liver microsomes) | Complete reduction in elevated serum total cholesterol at 10 mg/kg in hamsters |

α-Sympathomimetic Activity

Sympathomimetic drugs mimic the effects of endogenous catecholamines, acting on the sympathetic nervous system. researchgate.net Some analogues of this compound have been investigated for their sympathomimetic properties. One study synthesized and evaluated a series of benzocycloheptene and 1-benzoxepin derivatives for their α-sympathomimetic and anorexigenic activities. wikipedia.org Within this series, the analogue cis-2,3-dihydroxy-6-amino-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol was found to exhibit typical α-sympathomimetic activity. wikipedia.org

Anorexigenic Effects

Anorexigenic compounds are those that produce a loss of appetite. The same study that identified α-sympathomimetic activity also reported marked anorexigenic effects for certain 1-benzoxepin derivatives. wikipedia.org Specifically, cis-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol demonstrated significant anorexigenic activity in mice. wikipedia.org The study quantified this activity by determining the median effective dose (ED50) and the median lethal dose (LD50) for these compounds. wikipedia.org

| Compound | ED50 (mg/kg) | LD50 (mg/kg) |

|---|---|---|

| cis-4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | 75 | 800 |

| trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol | 55 | 500 |

Interaction with N-methyl-D-aspartate Receptor (NMDAR) Subunits

N-methyl-D-aspartate (NMDA) receptors are a class of ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. nih.gov Overactivation of these receptors is implicated in excitotoxicity and various neurological disorders. nih.gov While direct studies on this compound analogues are limited, research on structurally related benzazepine derivatives suggests potential interactions with NMDAR subunits. A study on 2-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols, which share a similar seven-membered ring system, identified these compounds as selective antagonists for the GluN2B subunit of the NMDA receptor. This suggests that the benzoxepin scaffold may also have the potential to be modified to target NMDARs.

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune system by triggering the release of pro-inflammatory cytokines. wikipedia.org Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases. wikipedia.org Recent research has identified a benzoxepane derivative as an inhibitor of NLRP3 inflammasome activation. wikipedia.org This compound was found to exert anti-neuroinflammatory effects by targeting the M2 isoform of pyruvate kinase (PKM2), which in turn inhibits PKM2-mediated glycolysis and the subsequent activation of the NLRP3 inflammasome. wikipedia.org This finding suggests that the benzoxepin core could be a promising scaffold for the development of novel NLRP3 inflammasome inhibitors.

Histamine H1 Receptor Antagonism

Histamine H1 receptors are involved in allergic reactions, and antagonists of this receptor are commonly used as antihistamines. nih.gov These drugs work by competitively inhibiting the action of histamine on H1 receptors. While direct evidence of histamine H1 receptor antagonism by this compound analogues is not available in the reviewed literature, the structural features of some antihistamines share similarities with the benzoxepin scaffold. Many first-generation antihistamines contain a diarylalkylamine framework. The potential for benzoxepin derivatives to act as H1 receptor antagonists would depend on the specific substitutions and their ability to adopt a conformation that allows for binding to the H1 receptor.

Applications in Drug Discovery and Medicinal Chemistry

Identification of 2,3,4,5-Tetrahydro-1-benzoxepin-7-OL as a Promising Lead Compound

The discovery of a promising lead compound is a critical first step in the drug development pipeline. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The benzoxepin scaffold, the core of this compound, has been identified as a novel and effective framework for the modulation of various biological targets. acs.org

Research into benzoxepine-based structures has revealed their potential as modulators for receptors such as the estrogen receptor (ER), which is a significant target in the treatment of breast cancer and osteoporosis. nih.gov The unique seven-membered oxygen-containing ring fused to a benzene (B151609) ring provides a three-dimensional structure that can be effectively utilized for designing selective modulators. This has positioned derivatives of this compound as promising candidates for further investigation and optimization in the quest for new drugs. nih.gov

Development of Benzoxepin Derivatives as Pharmacologically Active Heterocyclic Scaffolds

The benzoxepin ring system is a versatile heterocyclic scaffold that has been extensively studied for the development of a wide range of pharmacologically active compounds. nih.gov Its structural flexibility allows for the introduction of various substituents, leading to a diverse library of derivatives with distinct biological activities. These activities span across several therapeutic areas, including anticancer, anti-inflammatory, and neuroprotective applications. nih.gov

For instance, certain benzoxepin derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cell lines. acs.org The incorporation of the benzoxepin scaffold can conformationally restrain a molecule, which can lead to enhanced potency and selectivity for its biological target. nih.gov The development of these derivatives showcases the utility of the benzoxepin core as a foundational structure in medicinal chemistry for creating novel, biologically active agents. mdpi.com

Rational Drug Design Approaches for Novel Therapeutic Agents

Rational drug design aims to develop new medications based on a thorough understanding of the biological target's structure and function. In the context of benzoxepin derivatives, computational methods play a pivotal role in designing novel therapeutic agents. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to explore the interactions between benzoxepin-based ligands and their target receptors. nih.gov

These computational approaches allow medicinal chemists to predict how modifications to the benzoxepin scaffold will affect its binding affinity and selectivity. For example, a detailed docking and 2D-QSAR computational investigation was used to examine the effect of various functional group substitutions on the ER binding properties of the benzoxepin molecular scaffold. nih.gov This rational, structure-based approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest potential for therapeutic success. mdpi.com

High-Throughput Screening (HTS) and Virtual Screening in the Discovery Pipeline

High-throughput screening (HTS) and virtual screening are essential tools in the modern drug discovery pipeline for identifying "hits" from large compound libraries. nih.govnih.gov HTS involves the automated testing of large numbers of chemical compounds against a specific biological target. bmglabtech.com This process allows for the rapid identification of active compounds that can be further optimized. researchgate.net

Virtual screening, on the other hand, utilizes computational methods to screen vast libraries of chemical structures to identify those that are most likely to bind to a drug target. nih.gov Both approaches can be applied to libraries containing benzoxepin derivatives to efficiently discover new lead compounds. By filtering through extensive collections of molecules, these screening methods significantly reduce the time and cost associated with the initial stages of drug discovery. researchgate.net

Preclinical Evaluation and In Vivo Pharmacological Characterization of Benzoxepin Analogues

Following the identification of promising lead compounds, preclinical evaluation is necessary to assess their pharmacological properties in living organisms. This stage involves in vivo studies to determine the efficacy and pharmacokinetic profile of the drug candidates.

A study on the synthesis and pharmacological evaluation of various cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols demonstrated their potential as anorexigenic agents. nih.gov The results from this preclinical study are summarized in the table below.

| Compound | Stereochemistry | LD50 (mg/kg) | ED50 (mg/kg) | Anorexigenic Activity |

| 4d | cis | 800 | 75 | Marked |

| 5d | trans | 500 | 55 | Marked |

These findings highlight the therapeutic potential of benzoxepin analogues and underscore the importance of in vivo characterization to validate the activity observed in earlier screening and in vitro assays. nih.gov

Potential for Radioligand Development for Imaging Receptors

Radioligands are radioactive biochemicals that are used to specifically bind to and label receptors, allowing for their visualization and quantification in tissues. The development of radioligands is crucial for molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).

While specific radioligands based on the this compound structure are not yet widely reported, the broader class of heterocyclic scaffolds is being explored for this purpose. For instance, 99mTc-labeled 1-(2-Pyridyl)piperazine derivatives have been developed as radioligands for imaging 5-HT7 receptors, which are overexpressed in certain tumors like glioblastoma. nih.gov These radiotracers have shown the ability to accumulate in tumor sites, allowing for clear visualization in imaging studies. nih.gov This suggests a potential avenue for the development of benzoxepin-based radioligands, which could be valuable tools for diagnosing and monitoring diseases by imaging specific receptor populations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.